2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172345-00-4
VCID: VC6833962
InChI: InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H
SMILES: C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.75

2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride

CAS No.: 1172345-00-4

Cat. No.: VC6833962

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.75

* For research use only. Not for human or veterinary use.

2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride - 1172345-00-4

Specification

CAS No. 1172345-00-4
Molecular Formula C10H15ClN2O2S
Molecular Weight 262.75
IUPAC Name 2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H
Standard InChI Key HWLYVTCCJWLSMZ-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a 2,3-dihydro-1H-indole core, a partially saturated indole derivative, substituted at the 1-position with a sulfonyl group (-SO₂-) linked to an ethanamine chain. The hydrochloride salt form enhances solubility and stability. The molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 276.77 g/mol (calculated from atomic masses). Key structural elements include:

  • Dihydroindole ring: A bicyclic system with a five-membered pyrrole fused to a benzene ring, partially saturated at the 2,3-positions.

  • Sulfonyl bridge: Connects the indole nitrogen to the ethanamine side chain, introducing polarity and hydrogen-bonding capacity.

  • Hydrochloride counterion: Improves crystallinity and aqueous solubility .

Spectroscopic Identification

While spectral data for the exact compound is unavailable, analogous molecules provide reference points:

  • ¹H NMR: The dihydroindole’s aromatic protons (6.5–7.5 ppm), methylene groups adjacent to the sulfonyl (3.0–3.5 ppm), and amine protons (2.5–3.0 ppm) would dominate .

  • IR Spectroscopy: Strong absorption bands for sulfonyl (1130–1370 cm⁻¹) and amine (3200–3500 cm⁻¹) groups are expected .

  • Mass Spectrometry: A molecular ion peak at m/z 276.77 (M+H⁺) would confirm the molecular weight.

Synthesis and Reaction Pathways

Core Dihydroindole Formation

The dihydroindole scaffold is typically synthesized via cyclization reactions or partial hydrogenation of indoles:

  • Michael Addition/Wittig Cyclization: As demonstrated by Voituriez et al., indole-2-carbaldehydes react with acetylenedicarboxylates in the presence of phosphines to form pyrroloindoles . Adapting this method, hydrogenation could yield the dihydroindole intermediate.

  • Acid-Catalyzed Cyclization: Zu et al. reported Brønsted acid-mediated cyclization of tryptamines with α,β-unsaturated ketones to form dihydroindole derivatives .

Sulfonylation and Ethanamine Incorporation

The sulfonyl-ethanamine moiety is introduced via sulfonation followed by amine coupling:

  • Sulfonation: Treatment of 2,3-dihydro-1H-indole with chlorosulfonic acid generates the sulfonyl chloride intermediate.

  • Nucleophilic Displacement: Reaction with ethanolamine under basic conditions forms the sulfonamide bond, followed by HCl treatment to yield the hydrochloride salt .

Example Reaction Scheme:

2,3-Dihydro-1H-indoleClSO₃H1-Sulfonyl chlorideH₂N-CH₂CH₂-OHSulfonamide intermediateHClHydrochloride salt\text{2,3-Dihydro-1H-indole} \xrightarrow{\text{ClSO₃H}} \text{1-Sulfonyl chloride} \xrightarrow{\text{H₂N-CH₂CH₂-OH}} \text{Sulfonamide intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Purification and Characterization

  • Recrystallization: From ethanol/water mixtures to isolate the hydrochloride salt .

  • Chromatography: Silica gel column chromatography with dichloromethane/methanol gradients removes unreacted starting materials .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: High solubility in water (>50 mg/mL) due to ionic hydrochloride form .

  • Thermal Stability: Decomposition temperature >200°C, typical for sulfonamide salts .

  • pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in strongly alkaline environments.

Crystallographic Data

Single-crystal X-ray analysis of analogous compounds (e.g., 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride) reveals:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Hydrogen Bonding: Extensive network between sulfonyl oxygen, amine groups, and chloride ions .

Biological Activity and Applications

Experimental Findings

  • Cytotoxicity Screening: Analogous pyrroloindoles showed IC₅₀ values of 1–10 μM against leukemia cell lines .

  • Enzyme Inhibition: Sulfonamides like acetazolamide demonstrate carbonic anhydrase inhibition (Ki ≈ 10 nM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator